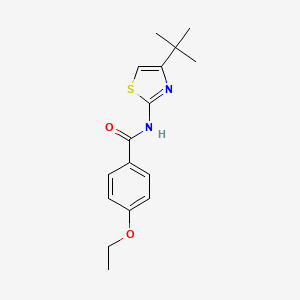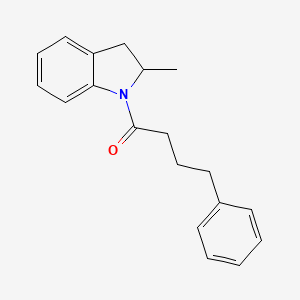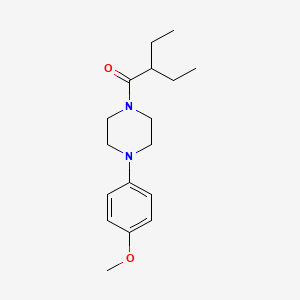![molecular formula C18H16N2O3 B4430308 N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as ML314, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. NMT has been shown to play a role in the replication of several viruses, including HIV, and in the growth and survival of cancer cells.
Mechanism of Action
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide inhibits the enzyme NMT by binding to its active site. NMT is involved in the myristoylation of proteins, which is a process that involves the covalent attachment of a myristoyl group to the N-terminus of proteins. Myristoylation is important for the proper localization and function of many proteins, including viral and cancer proteins. This compound blocks the myristoylation of these proteins, leading to their dysfunction and inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the myristoylation of proteins, leading to their dysfunction and inhibition of viral replication and cancer cell growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of NMT, with an IC50 value of 1.5 μM. It has been shown to be effective in inhibiting the replication of several viruses and the growth and survival of cancer cells. This compound has also been shown to have anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, this compound may have off-target effects, which could lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the effectiveness of this compound in vivo, using animal models of viral infection and cancer. In addition, it would be interesting to investigate the potential of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, it would be important to investigate the safety and toxicity of this compound, in order to determine its potential for clinical use.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied in various scientific research applications. It has been shown to be a potent inhibitor of NMT, with an IC50 value of 1.5 μM. This compound has been shown to inhibit the replication of several viruses, including HIV, dengue virus, and hepatitis C virus, by blocking the myristoylation of viral proteins. In addition, this compound has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells.
properties
IUPAC Name |
5-methyl-N-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-11-17(20-23-13)18(21)19-15-7-9-16(10-8-15)22-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDZRJIZRJRNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



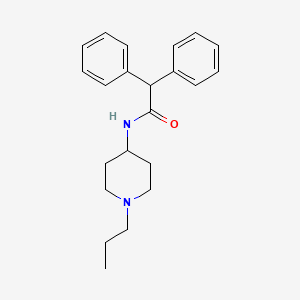
![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)

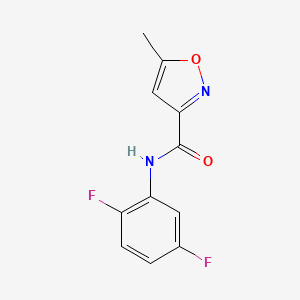
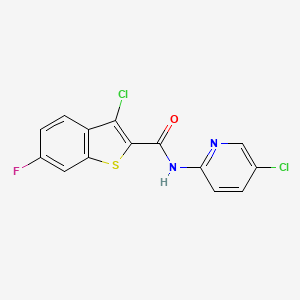
![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
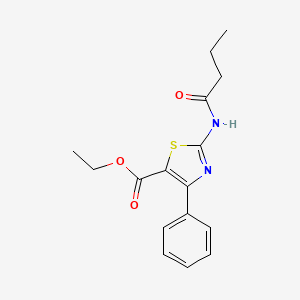

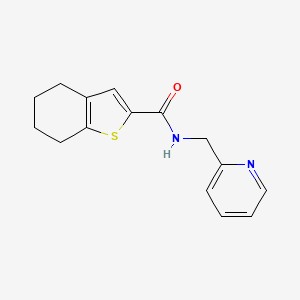
![2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430288.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
